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Compound of Interest

Compound Name: Ethyl red

Cat. No.: B1210116 Get Quote

Ethyl Red: Applications in Food Chemistry
Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
Ethyl red is a versatile pH indicator that undergoes a distinct color change from red in acidic

conditions to yellow in basic conditions, typically within a pH range of 4.5 to 6.5. This property

makes it a valuable tool in various food chemistry analyses, from determining the acidity of food

products to indicating spoilage. This document provides detailed application notes and

protocols for the use of ethyl red in food chemistry, aimed at professionals in research, quality

control, and product development.

Physicochemical Properties of Ethyl Red
To effectively utilize ethyl red in food analysis, it is essential to understand its fundamental

properties.
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Property Value Reference

Chemical Name
4-(Diethylamino)azobenzene-

2'-carboxylic acid

CAS Number 76058-33-8

Molecular Formula C₁₇H₁₉N₃O₂

Molecular Weight 297.36 g/mol

Appearance Dark red to maroon powder

Melting Point 133 - 137 °C

pH Transition Range 4.5 - 6.5

Color Change Red (acidic) to Yellow (basic)

Applications in Food Chemistry Analysis
Determination of Titratable Acidity
Titratable acidity is a crucial quality parameter for many food products, including fruit juices,

wine, and dairy products. It provides a measure of the total acid concentration, which

influences flavor, stability, and microbial growth. While phenolphthalein is commonly used,

ethyl red can be a suitable alternative, particularly for titrations where a lower pH endpoint is

desired.

Protocol: Determination of Titratable Acidity in Fruit Juice using Ethyl Red

This protocol is adapted from standard methods for determining titratable acidity.

Materials:

Ethyl red indicator solution (0.1% in ethanol)

0.1 M Sodium Hydroxide (NaOH) solution, standardized

Burette, 50 mL
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Beaker, 250 mL

Volumetric flask, 100 mL

Pipette, 10 mL

Magnetic stirrer and stir bar

pH meter (for validation)

Distilled water

Procedure:

Sample Preparation: Pipette 10 mL of the fruit juice sample into a 100 mL volumetric flask.

Dilute to the mark with distilled water and mix thoroughly.

Titration Setup: Transfer 25 mL of the diluted juice sample into a 250 mL beaker. Add 3-5

drops of ethyl red indicator solution. Place a magnetic stir bar in the beaker and place it on a

magnetic stirrer.

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial

burette reading. Titrate the sample with the NaOH solution while continuously stirring.

Endpoint Determination: Continue the titration until the color of the solution changes from red

to a distinct yellow and persists for at least 30 seconds. This indicates the endpoint of the

titration.

Record Volume: Record the final burette reading. The volume of NaOH used is the difference

between the final and initial readings.

Calculation: Calculate the titratable acidity as the predominant acid in the fruit juice (e.g.,

citric acid for citrus fruits). The formula is as follows:

Titratable Acidity (g/100mL) = (V × M × F × 100) / S

Where:
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V = Volume of NaOH used (mL)

M = Molarity of NaOH solution (mol/L)

F = Equivalent weight of the predominant acid (e.g., 0.064 for citric acid)

S = Volume of the sample used (mL)

Expected Results:

The volume of NaOH required for titration will vary depending on the acidity of the fruit juice.

The distinct red-to-yellow color change at the endpoint allows for reproducible results.

Workflow for Titratable Acidity Determination.

Monitoring Food Spoilage
Food spoilage by microorganisms often leads to changes in pH due to the production of acidic

or basic metabolites. For instance, the breakdown of proteins in fish and meat produces volatile

bases like ammonia, leading to an increase in pH. Ethyl red can be incorporated into intelligent

packaging materials to provide a visual indication of such spoilage.

Application Note: Ethyl Red-Based pH-Sensitive Films for Spoilage Detection

The development of pH-sensitive films for intelligent food packaging is a growing area of

research. While many studies focus on natural indicators like anthocyanins, synthetic indicators

like ethyl red offer high stability and distinct color changes. An ethyl red-based indicator film

would change color from yellow (in a fresh, slightly acidic environment) to red as the pH

decreases due to microbial production of acids, or from red to yellow if the spoilage process

generates basic compounds.

Conceptual Protocol for Fabricating Ethyl Red-Based Indicator Films:

Polymer Matrix Preparation: A biopolymer solution (e.g., chitosan, starch, or polyvinyl

alcohol) is prepared by dissolving the polymer in an appropriate solvent.

Indicator Incorporation: Ethyl red is dissolved in a suitable solvent and then incorporated

into the polymer matrix. The mixture is homogenized to ensure even distribution.
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Film Casting: The polymer-indicator solution is cast onto a flat surface and dried to form a

thin film.

Application: The film can be integrated into food packaging. A color change in the film would

signal a change in the pH of the food's microenvironment, indicating potential spoilage.

Packaged Food

Ethyl Red Indicator Film

Fresh Food
(Initial pH)

Microbial Growth &
Metabolite Production

Change in Food pH

Color Change
(e.g., to Yellow)

Initial Color
(e.g., Red)

pH change detection

Click to download full resolution via product page

Mechanism of Spoilage Detection using Ethyl Red.

Potential Application in TVB-N and VFA Determination
Total Volatile Basic Nitrogen (TVB-N) and Volatile Fatty Acids (VFAs) are important indicators of

spoilage in seafood and fermentation quality, respectively. Standard methods for their

determination often involve a distillation step followed by titration. The endpoint of these

titrations is typically in the acidic to neutral pH range.

Theoretical Applicability:
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TVB-N: The distillate containing volatile bases is titrated with a standard acid. The endpoint

pH is generally in the acidic range. Ethyl red, with its transition range of 4.5-6.5, could

potentially be used to detect this endpoint.

VFAs: The distillate containing volatile fatty acids is titrated with a standard base. The

endpoint will be in the slightly basic range due to the formation of the conjugate base of the

weak acid. Therefore, ethyl red would likely not be a suitable indicator for VFA titration, as its

color change would occur before the equivalence point. Indicators with a higher pH transition

range, such as phenolphthalein, are more appropriate.

Data Summary for Indicator Selection:

Analysis Titrant
Expected
Endpoint pH

Suitable
Indicator(s)

Ethyl Red
Suitability

Titratable Acidity
Standard Base

(e.g., NaOH)
~pH 7.0 - 8.5

Phenolphthalein,

Ethyl Red (for

lower pH

endpoints)

Potentially

Suitable

TVB-N
Standard Acid

(e.g., H₂SO₄)
~pH 4.5 - 5.5

Methyl Red,

Bromocresol

Green

Potentially

Suitable

VFA
Standard Base

(e.g., NaOH)
> pH 7.0 Phenolphthalein Not Suitable

Stability and Interferences
The stability of ethyl red in the food matrix and potential interferences are critical

considerations for accurate analysis.

Stability: Synthetic dyes like ethyl red generally exhibit good stability towards light and

temperature compared to natural colorants. However, their stability can be affected by the

specific food matrix, including the presence of oxidizing or reducing agents.

Interferences: The inherent color of the food sample can interfere with the visual detection of

the endpoint. For highly colored foods, it may be necessary to decolorize the sample before
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titration or to use a potentiometric method (pH meter) to determine the endpoint. Other

components in the food matrix, such as proteins and fats, can also interact with the indicator

and affect its performance.

Conclusion
Ethyl red is a valuable pH indicator for various applications in food chemistry analysis. Its

distinct color change in the acidic to neutral pH range makes it particularly suitable for

determining titratable acidity and potentially for monitoring food spoilage through intelligent

packaging. While its direct application in standard TVB-N and VFA titration methods requires

further validation, its properties warrant consideration in the development of new and rapid

analytical methods for food quality and safety assessment. Researchers and professionals

should consider the specific food matrix and potential interferences when employing ethyl red
to ensure accurate and reliable results.

To cite this document: BenchChem. [applications of ethyl red in food chemistry analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210116#applications-of-ethyl-red-in-food-chemistry-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering
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and industry.
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